physical and chemical properties of cycloheptane-1,4-diol
physical and chemical properties of cycloheptane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptane-1,4-diol is a cyclic alcohol containing a seven-membered ring with two hydroxyl groups at the 1 and 4 positions. While comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, this guide consolidates the available computed data, provides context through comparisons with related compounds, and presents a plausible synthetic approach. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis who are interested in the potential applications of this and similar scaffolds.
Physicochemical Properties
General and Computed Properties of Cycloheptane-1,4-diol
The following table summarizes the key computed physicochemical properties of cycloheptane-1,4-diol.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |
| Molecular Weight | 130.18 g/mol | PubChem[1] |
| IUPAC Name | cycloheptane-1,4-diol | PubChem[1] |
| CAS Number | 100948-92-3 | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 130.099379685 Da | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
Physical Properties of Cycloheptane (B1346806) (for comparison)
To provide some experimental context, the physical properties of the parent cycloalkane are presented.
| Property | Value | Source |
| Appearance | Colorless oily liquid | Wikipedia |
| Melting Point | -12 °C | Wikipedia |
| Boiling Point | 118.4 °C | Wikipedia |
| Density | 0.8110 g/cm³ | Wikipedia |
| Solubility in water | Negligible | Wikipedia |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of cycloheptane-1,4-diol is not documented in readily accessible literature, a plausible and common synthetic route would involve the reduction of the corresponding cycloheptane-1,4-dione.
Proposed Synthesis: Reduction of Cycloheptane-1,4-dione
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Reaction:
C₇H₁₀O₂ (Cycloheptane-1,4-dione) + 2[H] → C₇H₁₄O₂ (Cycloheptane-1,4-diol)
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Caption: Proposed workflow for the synthesis of cycloheptane-1,4-diol.
Experimental Protocol: A General Procedure
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Dissolution: Dissolve cycloheptane-1,4-dione in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0-5 °C using an ice bath.
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Reduction: Slowly add a molar excess (typically 2-3 equivalents) of sodium borohydride (NaBH₄) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
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Quenching: Carefully quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl) or a saturated ammonium (B1175870) chloride solution until the effervescence ceases.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times.
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Drying and Concentration: Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude cycloheptane-1,4-diol by recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel.
Reactivity
The reactivity of cycloheptane-1,4-diol is primarily dictated by the two hydroxyl groups. These can undergo typical alcohol reactions such as:
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Esterification: Reaction with carboxylic acids or their derivatives to form esters.
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Etherification: Reaction with alkyl halides or under acidic conditions to form ethers.
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Oxidation: Oxidation of the secondary alcohol groups to ketones.
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Substitution: Conversion of the hydroxyl groups to leaving groups for subsequent nucleophilic substitution reactions.
Spectral Data
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¹H NMR: The proton NMR spectrum would be expected to show signals for the protons on the carbon atoms bearing the hydroxyl groups (CH-OH), which would likely appear as multiplets. The remaining methylene (B1212753) protons of the cycloheptane ring would exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons attached to the hydroxyl groups, shifted downfield compared to the other methylene carbons in the ring.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups due to hydrogen bonding. A C-O stretching band would be expected around 1050-1150 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (130.18 g/mol ). Fragmentation patterns would likely involve the loss of water and fragmentation of the cycloheptane ring.
Potential in Drug Discovery and Development
While there is no specific information on the biological activity of cycloheptane-1,4-diol, its structural motif as a diol on a seven-membered ring makes it an interesting scaffold for medicinal chemistry.
